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Compound of Interest

Compound Name: fluoro-Dapagliflozin

Cat. No.: B571609

A deep dive into the binding characteristics of fluoro-dapagliflozin, a fluorinated analog of the
SGLT2 inhibitor dapagliflozin, reveals a consistent and highly specific interaction with its target
both in controlled laboratory settings and within living organisms. This guide provides a
comprehensive comparison of its in vitro and in vivo binding profiles, supported by
experimental data and detailed methodologies for researchers in drug development and
metabolic disease.

Quantitative Comparison of Binding Affinity

The binding affinity of fluoro-dapagliflozin for the sodium-glucose cotransporter 2 (SGLT2)
has been quantified in vitro, demonstrating a high affinity and selectivity, which is comparable
to its parent compound, dapagliflozin. These findings are crucial for validating its potential as a
research tool and therapeutic agent.

. Selectivity
Compound Target Ki (nM)
(SGLT1/SGLT2)
Fluoro-dapagliflozin hSGLT2 6.0[1] ~58-fold
Fluoro-dapagliflozin hSGLT1 350[1]
Dapagliflozin hSGLT2 6.0[1] ~58-fold
Dapagliflozin hSGLT1 350[1]
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In Vitro Binding Profile

In vitro studies are fundamental in characterizing the initial interaction between a ligand and its
target protein. For fluoro-dapagliflozin, these assays have confirmed its potent and selective
binding to SGLT2.

Experimental Protocol: In Vitro Binding Assay

The binding affinity of fluoro-dapagliflozin was determined using a competitive radioligand
binding assay with membrane preparations from HEK293T cells engineered to overexpress
either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

e Cell Culture and Membrane Preparation: HEK293T cells were cultured and transfected with
plasmids encoding either h\SGLT1 or hSGLT2. After incubation, the cells were harvested, and
crude membrane preparations were isolated by centrifugation.

e Binding Assay: The membrane preparations were incubated with a radiolabeled ligand
known to bind to SGLTs, such as [14C]JAMG (a-methyl-D-glucopyranoside), in the presence
of varying concentrations of fluoro-dapagliflozin.

e Separation and Detection: The bound and free radioligand were separated by rapid filtration.
The radioactivity retained on the filters, representing the bound ligand, was measured using
a scintillation counter.

o Data Analysis: The concentration of fluoro-dapagliflozin that inhibits 50% of the specific
binding of the radioligand (IC50) was determined. The inhibitor constant (Ki) was then
calculated using the Cheng-Prusoff equation.

In Vivo Binding Profile

The in vivo binding characteristics of fluoro-dapagliflozin have been extensively studied using
positron emission tomography (PET) with the radiolabeled tracer 4-[18F]fluoro-dapagliflozin
(F-Dapa).[1] These studies provide a dynamic and quantitative view of the drug's behavior in a
physiological context.

Key In Vivo Findings:
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High Kidney Specificity: Intravenously injected F-Dapa shows prominent and specific binding
in the kidney cortex of rodents.[1][2][3][4]

SGLT2-Specific Binding: The binding of F-Dapa is significantly reduced in SGLT2 knockout
mice, confirming its specificity for this transporter.[1] In contrast, binding is not affected in
SGLT1 knockout mice.[1]

Competitive Displacement: The administration of excess unlabeled dapagliflozin effectively
displaces the bound F-Dapa from the kidneys, further demonstrating the specific nature of
the interaction.[1]

Limited Off-Target Binding: In vivo imaging has not shown measurable specific binding of F-
Dapa in other organs such as the heart, muscle, salivary glands, liver, or brain.[1][2][3]

Experimental Protocol: In Vivo PET Imaging

Radiotracer Synthesis: 4-[18F]fluoro-dapagliflozin (F-Dapa) was synthesized for use as a
PET tracer.[1]

Animal Models: Studies were conducted in wild-type rats and mice, as well as in SGLT1 and
SGLT2 knockout mice.[1]

PET Imaging: Anesthetized animals were injected intravenously with F-Dapa. Dynamic PET
scans were acquired to monitor the distribution and binding of the tracer over time.

Competition Studies: To confirm binding specificity, a separate cohort of animals was pre-
injected with an excess of unlabeled dapagliflozin prior to the administration of F-Dapa.[1]

Image Analysis: The PET images were reconstructed and analyzed to quantify the uptake of
F-Dapa in various organs, particularly the kidneys.

Visualizing the Experimental Workflow and
Mechanism

The following diagrams illustrate the experimental workflows for assessing in vitro and in vivo

binding, as well as the underlying mechanism of SGLT2 inhibition.
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Fig. 1: Experimental workflows for in vitro and in vivo binding analysis.
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Fig. 2: Mechanism of SGLT2 inhibition by fluoro-dapagliflozin.

Conclusion

The collective evidence from both in vitro and in vivo studies robustly demonstrates that fluoro-
dapagliflozin is a high-affinity and highly selective inhibitor of SGLT2. The in vitro data
establishes its potent interaction at the molecular level, while the in vivo PET imaging studies
confirm its specific binding to the target transporter in the kidneys within a complex biological
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system. This strong correlation between in vitro and in vivo binding profiles validates the use of
fluoro-dapagliflozin as a valuable tool for studying SGLT2 physiology and pharmacology, and
underscores the effectiveness of the SGLT2 inhibitor class of drugs in targeting renal glucose
reabsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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